2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
These compounds are characterized by a bicyclic thienopyrimidinone core functionalized with substituents at positions 2 and 3. The target compound features a 4-ethoxyphenyl group at position 3 and a 6-methylbenzo[d]thiazol-2-yl acetamide moiety at position 4. Such derivatives are often explored for their biological activities, including kinase inhibition and antiproliferative effects, as seen in related compounds .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-3-31-16-7-5-15(6-8-16)28-22(30)21-18(10-11-32-21)26-24(28)33-13-20(29)27-23-25-17-9-4-14(2)12-19(17)34-23/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIAYLZRHFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells. These compounds can be readily incorporated into DNA and RNA.
Mode of Action
The compound likely interacts with its targets by populating a long-lived and reactive triplet state, generating singlet oxygen. This process is efficient and independent of the solvent. The generation of singlet oxygen can lead to oxidative stress in cells, which can cause cell damage or death.
Biochemical Pathways
Oxidative stress can lead to the activation of various signaling pathways, resulting in cell death, especially in cancer cells.
Pharmacokinetics
Similar compounds have been shown to have good traditional drug-like properties. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on bioavailability.
Result of Action
The compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action of the compound is likely influenced by various environmental factors. For instance, the compound’s ability to generate singlet oxygen is independent of the solvent, suggesting that it could be effective in various biological environments. Additionally, the compound is effective under both normoxic and hypoxic conditions, which are conditions that can vary within different regions of a tumor.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 350.47 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections detail specific activities and findings from recent studies.
- Inhibition of Tumor Growth : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. It functions by inducing apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This effect is crucial in cancer prevention and treatment.
- Anti-inflammatory Effects : Preliminary research indicates that the compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production |
Detailed Research Findings
- Cytotoxicity Studies :
- Antioxidant Activity :
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include substituents on the thienopyrimidinone core and the benzothiazole/acetamide linker. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight calculated based on structural analogs.
Key Observations:
- Substituent Effects :
- Synthesis :
- G1-4 () was synthesized in 48% yield using DMF and trimethylamine at 80°C, while analogs like 4a () achieved 90% yield under reflux conditions in acetonitrile . This highlights the impact of solvent and temperature on reaction efficiency.
Q & A
Q. What advanced separation techniques improve purity of this compound’s diastereomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
